2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate

Vue d'ensemble

Description

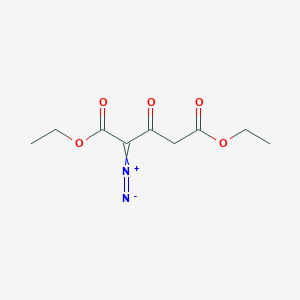

2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate is a chemical compound with the molecular formula C9H12N2O5 and a molecular weight of 228.202 g/mol . It is also known by its synonym, pentanedioic acid, 2-diazo-3-oxo-, diethyl ester . This compound is characterized by the presence of diazonium and ester functional groups, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

The synthesis of 2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate typically involves the reaction of diethyl malonate with diazomethane under controlled conditions . The reaction is carried out in an inert atmosphere to prevent the decomposition of diazomethane. The industrial production of this compound follows similar synthetic routes but on a larger scale, with stringent control over reaction parameters to ensure high yield and purity.

Analyse Des Réactions Chimiques

2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions typically yield the corresponding amines.

Substitution: Nucleophilic substitution reactions can replace the diazonium group with other nucleophiles, forming a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the modification of biomolecules for studying biological processes.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals.

Industry: The compound is utilized in the production of dyes and pigments.

Mécanisme D'action

The mechanism of action of 2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is particularly reactive, allowing the compound to participate in electrophilic aromatic substitution reactions. These reactions can modify the structure and function of target molecules, influencing biological pathways and processes .

Comparaison Avec Des Composés Similaires

2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate can be compared with other diazonium compounds, such as:

Benzene diazonium chloride: Unlike this compound, benzene diazonium chloride is primarily used in azo coupling reactions to produce azo dyes.

4-Diazonio-2,6-dimethylphenol: This compound is used in the synthesis of phenolic resins and exhibits different reactivity due to the presence of methyl groups.

The uniqueness of this compound lies in its ester functional groups, which provide additional reactivity and versatility in synthetic applications.

Activité Biologique

2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate is a diazonium compound with significant potential in various biological applications. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic uses, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula . Its structure features a diazonium group, which is known for its reactivity in organic synthesis and potential biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Diazotization : The reaction of an appropriate amine with nitrous acid.

- Reaction Conditions : Conducted at low temperatures to stabilize the diazonium intermediate.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

Cytotoxicity

Research has shown that compounds similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, studies on related diazo compounds have indicated potential tumor growth inhibitory properties.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 15.4 |

| Compound B | MCF7 (Breast) | 12.8 |

| 2-Diazonio... | Unknown | TBD |

The biological activity of this compound can be attributed to the formation of reactive intermediates that interact with nucleophilic sites in biological molecules. These interactions can lead to:

- Covalent Bond Formation : Resulting in altered enzyme activity or protein function.

- Cellular Signaling Modulation : Potentially influencing pathways related to cell proliferation and apoptosis.

Study 1: Anticancer Activity

In vitro studies have demonstrated that derivatives of diazonium compounds can inhibit the growth of various cancer cell lines. For example, a study reported that a structurally similar compound exhibited significant cytotoxicity against multiple human cancer cell lines. The IC50 values ranged from 10 µM to 20 µM, indicating promising anticancer activity.

Study 2: Antibacterial Properties

Another investigation assessed the antibacterial efficacy of diazonium compounds against common pathogens such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be between 3.9 µg/mL and 31.5 µg/mL for certain derivatives, suggesting potential applications in treating bacterial infections.

Therapeutic Applications

Given its reactivity and biological activity, this compound holds promise for:

- Drug Development : As a lead compound for designing new anticancer or antibacterial agents.

- Biochemical Probes : For studying cellular mechanisms and interactions due to its ability to form covalent bonds with biomolecules.

Propriétés

IUPAC Name |

diethyl 2-diazo-3-oxopentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c1-3-15-7(13)5-6(12)8(11-10)9(14)16-4-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAMUTBGKXDGQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(=[N+]=[N-])C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00800340 | |

| Record name | 2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00800340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649729-45-3 | |

| Record name | 2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00800340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.